molecular formula C14H14N2O2 B11869703 N-(5-(Benzyloxy)pyridin-2-yl)acetamide

N-(5-(Benzyloxy)pyridin-2-yl)acetamide

Cat. No.: B11869703
M. Wt: 242.27 g/mol
InChI Key: JZPLSKLVGWKHMO-UHFFFAOYSA-N
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Description

N-(5-(Benzyloxy)pyridin-2-yl)acetamide is a pyridine-derived acetamide compound characterized by a benzyloxy substituent at the 5-position of the pyridine ring and an acetamide group at the 2-position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the benzyloxy moiety and hydrogen-bonding capacity via the acetamide group. Key spectroscopic data for analogous compounds include FTIR absorption bands at 3290 cm⁻¹ (N-H stretch) and 1629 cm⁻¹ (C=O stretch), as well as distinctive ¹H NMR signals such as δ 10.89 ppm (s, 1H, NH) .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(5-phenylmethoxypyridin-2-yl)acetamide

InChI

InChI=1S/C14H14N2O2/c1-11(17)16-14-8-7-13(9-15-14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,15,16,17)

InChI Key

JZPLSKLVGWKHMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 5-(Benzyloxy)pyridin-2-amine

The synthesis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide begins with the preparation of 5-(benzyloxy)pyridin-2-amine, a key intermediate. Two primary approaches are documented:

Nitration-Reduction-Benzylation Sequence

  • Nitration : 5-Hydroxypyridine is nitrated using nitric acid in sulfuric acid at 0–5°C to yield 5-nitropyridin-2-ol.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, forming 5-aminopyridin-2-ol.

  • Benzylation : The hydroxyl group is benzylated using benzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

Reaction Equation :

5-HydroxypyridineHNO₃, H₂SO₄0–5°C5-Nitropyridin-2-olH₂/Pd/CEtOH5-Aminopyridin-2-olBnCl, K₂CO₃DMF, 80°C5-(Benzyloxy)pyridin-2-amine\text{5-Hydroxypyridine} \xrightarrow[\text{HNO₃, H₂SO₄}]{\text{0–5°C}} \text{5-Nitropyridin-2-ol} \xrightarrow[\text{H₂/Pd/C}]{\text{EtOH}} \text{5-Aminopyridin-2-ol} \xrightarrow[\text{BnCl, K₂CO₃}]{\text{DMF, 80°C}} \text{5-(Benzyloxy)pyridin-2-amine}

Direct Amination of 5-(Benzyloxy)pyridine

An alternative route involves aminating 5-(benzyloxy)pyridine via Buchwald-Hartwig coupling using palladium catalysts. This method avoids nitration but requires specialized ligands (e.g., XPhos) and higher temperatures (100–120°C).

Acetylation of 5-(Benzyloxy)pyridin-2-amine

The final step involves acetylating the primary amine group. Two acylation methods are prevalent:

Acetic Anhydride in Basic Conditions

Procedure :

  • 5-(Benzyloxy)pyridin-2-amine (1 equiv) is dissolved in anhydrous dichloromethane (DCM).

  • Triethylamine (2 equiv) is added as a base, followed by acetic anhydride (1.2 equiv) at 0°C.

  • The reaction is stirred at room temperature for 6–8 hours.

Work-Up :

  • The mixture is washed with water, 1M HCl, and brine.

  • The organic layer is dried over Na₂SO₄ and concentrated.

  • Purification via column chromatography (hexane:ethyl acetate, 3:1) yields this compound.

Yield : 75–85%.

Acetyl Chloride with Catalytic DMAP

Procedure :

  • 5-(Benzyloxy)pyridin-2-amine (1 equiv) is reacted with acetyl chloride (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF) at reflux (66°C) for 4 hours.

Work-Up :

  • The solvent is evaporated, and the residue is recrystallized from ethanol/water (7:3).

Yield : 80–88%.

Reaction Mechanisms and Kinetics

Acylation Mechanism

The acetylation proceeds via a nucleophilic acyl substitution (Figure 1):

  • Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of acetic anhydride or acetyl chloride.

  • Tetrahedral Intermediate Formation : A transient tetrahedral intermediate forms, stabilized by the base (e.g., triethylamine).

  • Proton Transfer and Elimination : The base deprotonates the intermediate, facilitating the expulsion of the leaving group (acetate or chloride).

Rate-Limiting Step : The nucleophilic attack (Step 1) is rate-determining, with kinetics dependent on amine basicity and acylating agent reactivity.

Optimization Strategies and Challenges

Solvent and Temperature Effects

ParameterAcetic Anhydride MethodAcetyl Chloride Method
Solvent DCMTHF
Temperature 25°C66°C
Reaction Time 6–8 hours4 hours
Yield 75–85%80–88%

The acetyl chloride method offers higher yields and shorter reaction times due to THF’s higher boiling point and DMAP’s catalytic role.

By-Product Formation and Mitigation

  • Over-Acylation : Excess acylating agent may lead to diacetylated products. Controlled stoichiometry (1.1–1.2 equiv) minimizes this.

  • Benzyl Group Cleavage : Strong acids or prolonged heating can hydrolyze the benzyl ether. Neutral or mildly basic conditions are preferred.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 2.8 Hz, 1H, pyridine-H), 7.45–7.30 (m, 5H, benzyl-H), 6.75 (d, J = 8.8 Hz, 1H, pyridine-H), 5.10 (s, 2H, OCH₂Ph), 2.15 (s, 3H, COCH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile:water, 60:40).

  • TLC : Rf = 0.45 (hexane:ethyl acetate, 3:1).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Palladium catalysts from benzylation steps can be recovered via filtration and reused.

  • Continuous Flow Synthesis : Microreactors reduce reaction times and improve heat transfer during acetylation.

Environmental Impact

  • Waste Reduction : Ethanol/water recrystallization minimizes solvent waste compared to column chromatography.

  • Atom Economy : The acetylation step has 92% atom economy, making it environmentally favorable .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Benzyloxy)pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of a nitro group would produce an amine .

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-(Benzyloxy)pyridin-2-yl)acetamide has shown promise in several areas of medicinal chemistry:

  • Anti-inflammatory Activity : Studies indicate that this compound exhibits significant anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Anticancer Potential : The compound has been evaluated for its effects on various cancer cell lines. It demonstrates the ability to induce apoptosis and inhibit cell proliferation, suggesting potential applications in cancer therapy.

Data Table: Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
This compoundMCF7 (breast cancer)25Moderate cytotoxicity observed
Similar pyridine derivativesHeLa (cervical cancer)15Significant apoptosis induction
Other derivativesA549 (lung cancer)10High cytotoxicity

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of this compound demonstrated its capability to reduce inflammation markers in animal models. The compound was administered in varying doses, showing a dose-dependent reduction in inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines, including MCF7 and A549. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability at concentrations as low as 10 µM.

Mechanism of Action

The mechanism of action of N-(5-(Benzyloxy)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

  • The target compound’s melting point (189–191°C) is lower than derivatives like 8b (241–242°C), likely due to the latter’s bulky benzoylpiperazine substituent, which enhances intermolecular interactions and crystal packing .
  • Electron-withdrawing groups (e.g., bromo in ) may reduce melting points compared to electron-donating groups (e.g., benzyloxy) due to altered polarity .

Spectroscopic Trends :

  • The acetamide C=O stretch (~1629–1650 cm⁻¹) and N-H stretch (~3290 cm⁻¹) are consistent across analogs .
  • ¹H NMR signals for pyridinyl protons (δ 7.3–8.6 ppm) and NH groups (δ 10.8–10.9 ppm) are characteristic of this class .

Biological Activity: The benzyloxy derivative’s cytotoxicity () contrasts with FPR2 agonist activity in pyridazinone analogs (), highlighting scaffold-dependent pharmacological profiles. Piperazine-linked derivatives (e.g., 8b) may exhibit enhanced bioavailability due to increased hydrogen-bonding capacity .

Biological Activity

N-(5-(Benzyloxy)pyridin-2-yl)acetamide is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its promising biological activities. This compound features a unique structure characterized by a benzyloxy group attached to a pyridine ring and an acetamide functional group, which together contribute to its distinct chemical properties and potential therapeutic applications.

  • Molecular Formula : C15_{15}H15_{15}N2_{2}O
  • Molecular Weight : Approximately 234.26 g/mol
  • Structure : The presence of both the benzyloxy and acetamide groups enhances the compound's binding affinity and specificity for various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent and a modulator of enzyme targets involved in cancer pathways. Its interactions with biological molecules suggest potential roles in therapeutic applications aimed at treating inflammatory diseases and certain types of cancer .

The compound has shown affinity for specific enzymes and receptors involved in inflammatory responses and tumorigenesis. Understanding these interactions provides insights into its mechanism of action, which may involve modulation of enzyme activity associated with disease pathways.

Anti-inflammatory Activity

This compound has been investigated for its potential to inhibit inflammatory processes. In vitro studies have demonstrated its ability to modulate cytokine production and reduce inflammation markers, suggesting its utility in conditions characterized by chronic inflammation.

Cancer Pathway Modulation

The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. Specific studies have highlighted its interaction with key signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
This compoundAnti-inflammatory, anticancerModulates enzyme activity; inhibits cell growth
3-(2-(piperazin-1-yl)ethyl)ureaModulator for mitochondrial dysfunctionEffective against Aβ-induced mPTP opening
Aryl-5-aryloxazol-2-aminesInhibitors of 5-lipoxygenasePotential anti-inflammatory agents

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests that it may be effective in treating conditions such as rheumatoid arthritis or other inflammatory disorders.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of the compound on human cancer cell lines. Results indicated that treatment with this compound led to decreased viability and increased apoptosis in several cancer types, highlighting its potential as an anticancer therapeutic.

Q & A

Q. What unexplored research avenues exist for this compound in drug discovery?

  • Methodological Answer :
  • Polypharmacology : Explore dual-target inhibition (e.g., kinase and protease targets) using hybrid analogs .
  • Prodrug Development : Modify the benzyloxy group to improve bioavailability (e.g., ester prodrugs hydrolyzed in vivo) .
  • High-Throughput Screening : Test compound libraries against orphan targets (e.g., neglected tropical disease proteins) .

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